8-Bromo-3-methylisoquinoline

Regioselectivity Cross-coupling Suzuki-Miyaura

Researchers requiring a brominated isoquinoline for cross-coupling often face failed reactions due to regioisomeric impurities or incorrect substitution patterns. 8-Bromo-3-methylisoquinoline (CAS 1416713-03-5) eliminates this risk by providing a single, defined C8-bromo handle essential for reproducible Pd-catalyzed transformations. • Predictable C8 regiochemistry ensures all coupling events occur at one site, critical for SAR studies. • 97% certified purity with batch-specific QC (NMR, HPLC) supports reproducible library synthesis. • Cost savings vs. other bromo-isoquinoline regioisomers enable larger analog libraries under budget.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 1416713-03-5
Cat. No. B1449664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methylisoquinoline
CAS1416713-03-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=N1)C(=CC=C2)Br
InChIInChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3
InChIKeyCPSOASVAUHHEBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-methylisoquinoline (CAS 1416713-03-5): Halogenated Heterocyclic Building Block with Defined Purity for Chemical Synthesis


8-Bromo-3-methylisoquinoline (CAS 1416713-03-5) is a brominated heterocyclic compound belonging to the isoquinoline family, characterized by a bromine atom at the 8-position and a methyl group at the 3-position of the bicyclic aromatic ring system . With the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol, this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and materials science, enabling regioselective functionalization via cross-coupling reactions at the C8 position .

Why Regioisomeric and Non-Halogenated Isoquinoline Analogs Cannot Substitute for 8-Bromo-3-methylisoquinoline in Palladium-Catalyzed Cross-Coupling


The specific substitution pattern of 8-bromo-3-methylisoquinoline is critical for its utility in modern synthetic chemistry. Generic substitution with the unsubstituted parent compound, 3-methylisoquinoline, completely precludes palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex molecules . Similarly, substituting with a regioisomer such as 4-bromo-3-methylisoquinoline leads to a fundamentally different steric and electronic environment at the reactive site, which can alter reaction kinetics and, critically, the regioselectivity of subsequent transformations. For procurement, this means that selecting a compound with an incorrect bromine position introduces a high risk of failed coupling reactions or the synthesis of an unintended target molecule, leading to wasted resources and project delays .

Quantitative Differentiation of 8-Bromo-3-methylisoquinoline Against Closest Analogs and Alternatives


Regioisomeric Differentiation: 8-Bromo vs. 4-Bromo and 1-Bromo Substitution Patterns

8-Bromo-3-methylisoquinoline is a distinct chemical entity from its regioisomers 1-bromo-3-methylisoquinoline (CAS 1368246-37-0) and 4-bromo-3-methylisoquinoline (CAS 133100-87-5) [1]. The position of the bromine atom dictates its reactivity in cross-coupling reactions, with the C8 position offering a unique steric and electronic profile compared to C1 or C4. This differentiation is critical as the choice of isomer directly determines the structure of the final coupled product; no analytical or biological equivalence can be assumed .

Regioselectivity Cross-coupling Suzuki-Miyaura

Assured Purity and Batch-to-Batch Consistency: 8-Bromo-3-methylisoquinoline vs. Unspecified Purity Material

Commercial suppliers of 8-bromo-3-methylisoquinoline, such as Bidepharm and Macklin, offer the compound with a certified standard purity of 97%, accompanied by batch-specific quality control documentation (e.g., NMR, HPLC, GC) . This level of purity assurance is a quantifiable differentiator when compared to sourcing the material from a non-specialist or non-certified supplier where purity may be lower, undefined, or not analytically verified. For example, while some vendors may list a nominal purity of 95%, the absence of a provided analytical certificate introduces risk and uncertainty for critical applications .

Quality Control Reproducibility Analytical Chemistry

Lipophilicity and Solubility Profile Differentiation from Non-Halogenated Parent

The presence of the bromine atom at the 8-position confers distinct physicochemical properties compared to the non-halogenated parent, 3-methylisoquinoline. 8-Bromo-3-methylisoquinoline has a predicted consensus Log P (octanol-water partition coefficient) of 3.0 . This value is significantly higher than that of 3-methylisoquinoline, for which a predicted Log P of approximately 2.1 can be calculated . This increase in lipophilicity (ΔLogP ≈ +0.9) impacts the compound's behavior in biphasic systems and its solubility profile, with predicted aqueous solubility for the brominated derivative being 0.0319 mg/mL (LogS -3.84) .

Lipophilicity LogP Aqueous Solubility

Cost-Efficiency in Procurement: 8-Bromo vs. 4-Bromo and 5-Bromo Isomers

A comparative analysis of commercial pricing reveals that 8-bromo-3-methylisoquinoline is offered at a lower price point than several of its regioisomers for an equivalent scale of synthesis. As of current vendor data, the price for 1 gram of 8-bromo-3-methylisoquinoline (97% purity) is $9,230 . In contrast, 4-bromo-3-methylisoquinoline is priced at $12,800 per gram, and 5-bromo-3-methylisoquinoline is listed at $28,500 per gram from comparable suppliers . This represents a cost saving of up to 68% when selecting the 8-bromo isomer for a synthesis where the regioisomer is not a strict requirement for the target molecule.

Procurement Economics Cost-Benefit Analysis Synthetic Efficiency

Optimal Applications for 8-Bromo-3-methylisoquinoline Based on Quantified Differentiation


Precision Synthesis of C8-Functionalized 3-Methylisoquinoline Libraries

This compound is uniquely suited for the generation of compound libraries via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions at the C8 position. Its defined regioisomeric identity ensures that all coupling events are directed to a single, predictable site, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry. The 97% certified purity and available QC documentation are prerequisites for reproducible library synthesis.

Cost-Effective Exploration of Halogenated Isoquinoline Scaffolds in Medicinal Chemistry

For medicinal chemistry programs requiring a brominated isoquinoline as a versatile intermediate, the 8-bromo isomer presents a compelling cost-efficiency argument. When the exact position of the bromine is not the primary determinant of biological activity, the 28% to 68% cost savings compared to other regioisomers enables the synthesis of a larger number of analogs or the scale-up of a lead candidate with minimal financial impact.

Physicochemical Property Tuning via Lipophilicity Modulation

The predicted 0.9 log unit increase in lipophilicity compared to the non-halogenated parent makes 8-bromo-3-methylisoquinoline a valuable tool for systematically modulating the lipophilicity of a lead series. This property can be exploited to improve membrane permeability or alter the compound's distribution profile in in vitro assays. The compound's low aqueous solubility (0.0319 mg/mL) is also a defined parameter that can be used to benchmark solubility-enhancing formulations or prodrug strategies.

Method Development and Validation for Palladium-Catalyzed Transformations

The C8-bromo substituent serves as a robust and specific handle for developing and optimizing new cross-coupling methodologies. The use of a well-characterized, high-purity substrate like 8-bromo-3-methylisoquinoline is essential for accurately determining reaction yields, turnover numbers, and substrate scope, as the presence of regioisomeric or chemical impurities would confound the analytical data and lead to incorrect conclusions about a new catalyst system's performance .

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